Diphenyllead diacetate
Description
Contextualization within Main Group Organometallic Chemistry
Organometallic chemistry is a field dedicated to the study of compounds that feature at least one chemical bond between a carbon atom and a metal. wiley-vch.demt.com These compounds can be categorized based on the metal's position in the periodic table, with a primary distinction made between main group metals, transition metals, lanthanides, and actinides. wiley-vch.de Organolead compounds belong to the main group organometallics, as lead is a member of Group 14. wiley-vch.demt.com
A defining characteristic of organometallic compounds is the nature of the metal-carbon bond, which can range from ionic to covalent. wiley-vch.de In organolead compounds, the carbon-lead (C-Pb) bond is considered covalent. wiley-vch.de Going down Group 14, the C–X bond (where X = C, Si, Ge, Sn, Pb) becomes progressively weaker and longer. For instance, the C–Pb bond in tetramethyllead (B1204573) is 222 picometers long with a dissociation energy of 204 kJ/mol, whereas the C–Sn bond in tetramethyltin (B1198279) is shorter (214 pm) and stronger (297 kJ/mol). wikipedia.org
A remarkable feature of organolead chemistry is the prevalence of the +4 oxidation state for lead, even though inorganic lead compounds typically feature the more stable +2 state. wikipedia.orgalfa-chemistry.com This phenomenon is attributed to the "inert-pair effect." In inorganic compounds with highly electronegative elements like nitrogen, oxygen, or halogens, the partial positive charge on the lead atom causes a significant contraction of the 6s orbital, making its electrons less available for bonding. wikipedia.orgalfa-chemistry.com In organolead compounds, the lower electronegativity of carbon mitigates this effect, allowing lead to readily achieve the tetravalent state. wikipedia.org
Historical Developments and Academic Significance of Organolead(IV) Compounds
The field of organolead chemistry dates back to 1858 with the first synthesis of an organolead compound, hexaethyldilead (Pb₂(C₂H₅)₆). wikipedia.orgalfa-chemistry.com The academic and industrial interest in these compounds grew significantly following the discovery that their thermal decomposition generates free radicals and, most notably, with the large-scale application of tetraethyllead (B6334599) as an anti-knock additive in gasoline. wikipedia.orgalfa-chemistry.comresearchgate.net
While tetraethyllead became the most impactful organolead compound commercially, the broader class of organolead(IV) compounds has been a subject of sustained academic research. wikipedia.orgalfa-chemistry.com Aryllead triacetates, for example, are versatile reagents used for the electrophilic arylation of certain carbon nucleophiles. alfa-chemistry.com The reactivity of these compounds, particularly their preference for creating sterically hindered quaternary carbon centers, has been leveraged in the synthesis of complex natural products. alfa-chemistry.com The study of organolead compounds has also led to the characterization of various reactive intermediates, such as lead free radicals (plumbyl radicals) and plumbylenes, which are the lead equivalents of carbenes. wikipedia.org
Diphenyllead Diacetate as a Key Precursor in Organolead(IV) Research
This compound, with the chemical formula (C₆H₅)₂Pb(CH₃COO)₂, serves as a vital starting material and precursor in the synthesis of more complex organolead(IV) derivatives. researchgate.netmindat.org Its utility stems from the reactivity of the acetate (B1210297) groups, which can be readily substituted by other ligands, allowing for the construction of a diverse range of molecular architectures.
One method for preparing this compound involves a redistribution reaction. mindat.org The compound is relatively stable at room temperature but can decompose when exposed to light. It is soluble in organic solvents like alcohols and ketones but is nearly insoluble in water.
Research has demonstrated the use of this compound in the synthesis of various coordination complexes. It readily reacts with chelating agents, such as those containing thiosemicarbazone and semicarbazone chains, to form new mononuclear and binuclear organolead(IV) complexes. researchgate.netnih.gov In these reactions, the acetate ligands are displaced by the donor atoms of the new ligand. researchgate.netnih.gov For example, electrospray ionization mass spectrometry studies of complexes formed between this compound and various thiosemicarbazones show that the initial fragmentation often involves the loss of an acetate anion (AcO⁻), highlighting the relative lability of the lead-acetate bond. nih.gov
Furthermore, this compound can be used to synthesize other types of organolead compounds. For instance, its reaction with hydrogen sulfide (B99878) in benzene (B151609) leads to the formation of a cyclic organolead sulfide, trimeric diphenyllead sulfide ([Ph₂PbS]₃), demonstrating its role as a precursor for compounds with lead-sulfur bonds. dokumen.pub
Interactive Data Table: Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₁₆O₄Pb | |
| Molar Mass | 479.5 g/mol | |
| Appearance | Colorless to light yellow crystal or powder | |
| Melting Point | ~70-73 °C | |
| CAS Number | 6928-68-3 | chemicalbook.com |
Interactive Data Table: Selected Reactions of this compound
| Reactant(s) | Product(s) | Reaction Type | Reference(s) |
| Hydrogen Sulfide (H₂S) | Trimeric diphenyllead sulfide ([Ph₂PbS]₃) | Sulfide formation | dokumen.pub |
| Thiosemicarbazone ligands | Mononuclear and binuclear diphenyllead(IV) thiosemicarbazonate complexes | Ligand substitution / Chelation | researchgate.netnih.gov |
| 3-(2-Furyl)-2-sulfanylpropenoic acid | [PbPh₂(fspa)] complex | Chelation | lookchem.comresearchgate.net |
Structure
2D Structure
Properties
CAS No. |
6928-68-3 |
|---|---|
Molecular Formula |
C16H16O4Pb |
Molecular Weight |
479 g/mol |
IUPAC Name |
diphenyllead(2+);diacetate |
InChI |
InChI=1S/2C6H5.2C2H4O2.Pb/c2*1-2-4-6-5-3-1;2*1-2(3)4;/h2*1-5H;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI Key |
SBXMABAVUXVYFZ-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[Pb+2]C2=CC=CC=C2 |
Other CAS No. |
6928-68-3 |
Synonyms |
Diacetoxydiphenylplumbane |
Origin of Product |
United States |
Synthetic Methodologies for Diphenyllead Diacetate and Its Derivatives
Direct Synthesis Routes for Diaryllead Diacetates
The direct formation of the diphenyllead diacetate backbone involves the creation of lead-carbon bonds with two phenyl groups. This is achieved through methods such as arylation and transmetalation.
Arylation of lead(IV) acetate (B1210297) is a key method for producing aryllead triacetates and, subsequently, diaryllead diacetates. The reaction of lead tetraacetate with arylboronic acids can yield diaryllead diacetates. researchgate.net Similarly, aryllead triacetates, which can be synthesized by reacting lead(IV) acetate with aryltrialkylstannanes, serve as precursors for diaryllead diacetates. publish.csiro.aulookchem.com Anhydrous monoaryllead triacetates can be prepared by the arylation of lead(IV) acetate with aryltin compounds in the presence of a mercury catalyst. lookchem.com These monoaryllead triacetates can then be further arylated to form diaryllead diacetates. lookchem.com
For instance, the reaction of p-methoxyphenyllead triacetate with methyl-substituted phenols demonstrates the arylation capabilities of these compounds, supporting the idea that these reactions proceed through an intermediate where the aryloxy ligand coordinates to the lead center. researchgate.net
Table 1: Examples of Arylation Reactions for Diaryllead Diacetate Synthesis
| Arylating Agent | Lead Precursor | Catalyst/Conditions | Product | Reference |
| Arylboronic acids | Lead tetraacetate | Not specified | Diaryllead diacetates | researchgate.net |
| Aryltrialkylstannanes | Lead tetraacetate | Hg(OCOCF₃)₂ | Aryllead triacetates | publish.csiro.aulookchem.com |
| Aryllead triacetates | Arylating agent | Not specified | Diaryllead diacetates | lookchem.com |
Transmetalation reactions provide a versatile route to diaryllead diacetates. The exchange of organic groups from other organometallic compounds to lead is a fundamental strategy.
Sn-Pb Exchange : The synthesis of anhydrous diaryllead diacetates can be achieved with high purity through the reaction of lead(IV) acetate with aryltrialkylstannanes. lookchem.com This method is also applicable to the synthesis of monoaryllead triacetates, which are precursors to the diacetate derivatives. lookchem.com
B-Pb Exchange : Aryllead triacetates can be generated from the reaction of arylboronic acids with lead tetraacetate. researchgate.net These intermediates can then be used to form diaryllead diacetates. researchgate.net This exchange has been shown to be effective for creating both diaryllead and aryl(vinyl)lead diacetates. researchgate.net
Arylation Reactions of Lead(IV) Acetate Precursors
Preparation of Diphenyllead(IV) Coordination Complexes
This compound and its dichloride analogue are valuable precursors for synthesizing a wide array of coordination complexes with various ligands.
Diphenyllead(IV) moieties readily react with ligands containing nitrogen, oxygen, and sulfur donor atoms to form stable complexes.
N,O,S-Chelating Ligands : Diphenyllead(IV) complexes have been synthesized with pyrimidine-2-thionate derivatives, where the ligand acts as a κ²-N,S chelator. researchgate.net The resulting complexes often exhibit a distorted octahedral geometry around the lead atom. researchgate.net
Semicarbazones and Thiosemicarbazones : A significant body of research focuses on the coordination chemistry of diphenyllead(IV) with semicarbazones and thiosemicarbazones. acs.orgcdnsciencepub.comnih.govresearchgate.netcore.ac.uk These ligands can be derived from various aldehydes and ketones, such as benzil (B1666583), acetophenone, salicylaldehyde, and pyridine-2-carbaldehyde. acs.orgnih.gov The resulting complexes show diverse compositions and structural characteristics, including mononuclear and binuclear species. acs.orgacs.org For instance, reactions of diphenyllead dichloride with benzil bis(thiosemicarbazones) have yielded the first examples of bis(thiosemicarbazone) derivatives of diphenyllead(IV). acs.org In some cases, these ligands can act as N,S chelates, and in more complex structures, they can bridge two lead atoms. acs.orgacs.org The coordination environment of the lead atom in these complexes can range from distorted octahedral to pentagonal bipyramidal. nih.govacs.org
Table 2: Selected Chelating Ligands for Diphenyllead(IV) Complexes
| Ligand Type | Specific Ligand Example | Resulting Complex Structure | Reference |
| N,S-Chelating Ligand | 4-(trifluoromethyl)pyrimidine-2-thione | Distorted octahedral | researchgate.net |
| Thiosemicarbazone | Benzil bis(4-methyl-3-thiosemicarbazone) | Mononuclear or binuclear | acs.orgacs.org |
| Semicarbazone/Thiosemicarbazone Hybrid | Ligand from 2,6-diacetylpyridine, semicarbazide, and 4-methylthiosemicarbazide | [PbC₂N₃OS] kernel | researchgate.net |
| Thiosemicarbazone | Acetophenone thiosemicarbazone | Distorted octahedral | nih.gov |
The stoichiometry of the reactants and the specific reaction conditions play a crucial role in determining the final structure and composition of the diphenyllead(IV) complexes.
The reaction of diphenyllead dichloride with various thiosemicarbazones in methanol (B129727) has been shown to produce a wide variety of compounds, highlighting the sensitivity of the final product to the ligand's structure. nih.gov For example, using a 1:1 mole ratio of diphenyllead dichloride and benzilthiosemicarbazone ligands in the presence of lithium hydroxide (B78521) leads to the formation of specific complexes. acs.org However, varying the ligand-to-base ratio can influence the outcome. acs.org
The solvent used can also affect the reaction. For instance, some complexes can be obtained using either dry methanol or dried dichloromethane. acs.org The formation of different coordination polyhedra, such as distorted octahedral and pentagonal bipyramidal geometries, is also a consequence of the interplay between the ligand structure and reaction conditions. nih.gov In some cases, the stoichiometry can lead to the formation of complex salts containing different lead-containing anions and cations in the crystal lattice. nih.gov
Reactions with Chelating Ligands (e.g., N,O,S-Chelating Ligands, Semicarbazones, Thiosemicarbazones)
Advanced Synthetic Strategies for Organolead(IV) Compounds
Advanced synthetic strategies in this field focus on creating more complex and functionally diverse organolead(IV) compounds. This includes the synthesis of binuclear complexes and compounds with unusual coordination geometries.
The reaction of diphenyllead(IV) chloride with benzil bis(4-methyl-3-thiosemicarbazone) can yield a binuclear complex where two dideprotonated ligands act as both N₂S₂ chelates and sulfur bridges between two lead atoms. acs.org Another example involves the reaction of this compound with a ligand derived from 2,6-diacetylpyridine, semicarbazide, and 4-methylthiosemicarbazide, which results in a complex with a novel [PbC₂N₃OS] coordination core. researchgate.net
Furthermore, the synthesis of diphenyllead(IV) complexes with dissymmetric thiosemicarbazone ligands can lead to the formation of monomers, coordination polymers, and even organoplumboxanes, demonstrating the rich structural chemistry accessible through careful ligand design and control of reaction conditions. nih.gov The isolation of complexes with different protonation states of the ligand within the same crystal lattice also represents a sophisticated synthetic outcome. researchgate.net
Coordination Chemistry and Structural Elucidation of Diphenyllead Diacetate Complexes
Ligand Coordination Modes and Denticity
The coordination behavior of diphenyllead diacetate is heavily influenced by the donor atoms present in the chelating ligands. Ligands containing a combination of soft (sulfur) and hard (nitrogen, oxygen) donor atoms exhibit versatile coordination modes.
A significant characteristic in the formation of diphenyllead(IV) complexes with polyfunctional ligands, such as those containing semicarbazone and thiosemicarbazone functionalities, is the deprotonation of the ligand upon coordination. researchgate.net The acidity of the N-H protons in these ligands is enhanced upon interaction with the Lewis acidic lead center. libretexts.org
Notably, selective deprotonation can occur. In complexes formed between diphenyllead(IV) and ligands containing both a semicarbazone (SC) and a thiosemicarbazone (TSC) chain, the TSC chain is consistently found to be deprotonated at the hydrazinic nitrogen, allowing the sulfur atom to coordinate to the metal. researchgate.net However, the deprotonation of the SC chain is variable. Depending on the specific ligand and reaction conditions, the SC moiety can remain protonated, become fully deprotonated, or even exist in a partially deprotonated state within the crystal lattice. researchgate.net For instance, in one study, a complex was described as containing both singly and doubly deprotonated ligands in a 1:1 ratio, a phenomenon confirmed by X-ray diffraction and NMR spectroscopy. researchgate.net This highlights that the coordination process can finely modulate the pKa of the ligand's functional groups. researchgate.netresearchgate.net
N,O,S-Donor Set Interactions
Geometric Configurations and Coordination Polyhedra Around Lead(IV) Centers
The geometry around the lead(IV) atom in these complexes is dictated by the coordination number, which is in turn dependent on the denticity of the ligand and the presence of other coordinating species like anions or solvent molecules.
For seven-coordinate diphenyllead(IV) complexes, a distorted pentagonal bipyramidal geometry is commonly observed. science.govnih.govnih.gov In this arrangement, the two phenyl groups, which are covalently bonded to the lead atom, typically occupy the axial positions of the bipyramid. The five equatorial positions are then occupied by the donor atoms from the chelating ligand. nih.govresearchgate.net This configuration is frequently seen in complexes with pentadentate ligands, such as the previously mentioned derivatives of thiosemicarbazone and semicarbazone. researchgate.net The distortion from ideal pentagonal bipyramidal geometry arises from the constraints imposed by the ligand backbone, including the formation of four- and five-membered chelate rings, and the varied nature of the coordinating atoms. nih.gov
The coordination environment, or kernel, around the lead atom can be precisely described by identifying the central lead atom and the atoms directly bonded to it. The analysis of these kernels provides insight into the specific interactions defining the complex. Several distinct coordination kernels have been identified in diphenyllead(IV) complexes.
[PbC₂N₃OS]: This kernel is found in the complex of diphenyllead(IV) with a pentadentate ligand derived from 2,6-diacetylpyridine, semicarbazide, and 4-methylthiosemicarbazide. The lead atom is bound to two axial phenyl carbons and, in the equatorial plane, to three nitrogen atoms (one pyridine, two imine), one oxygen atom (from the semicarbazone), and one sulfur atom (from the deprotonated thiosemicarbazone). researchgate.net
[PbC₂NO₃S]: In related complexes where the ligand is derived from 2,3-butanedione, the coordination can involve two nitrogens, one oxygen, and one sulfur from the main ligand, with an additional acetate (B1210297) group also coordinating. This can result in a [PbC₂NO₃S] kernel if the acetate is considered bidentate. researchgate.net
[PbC₂NOSCl]: In reactions starting from diphenyllead dichloride, a chloride ion may remain in the coordination sphere. For example, a complex with glyoxylic acid thiosemicarbazone was found to have a [PbC₂NOSCl] kernel, where the lead is coordinated to the two phenyl groups, the N,O,S-tridentate ligand, and a chloride ion, resulting in a pentagonal bipyramidal geometry with a vacant site. researchgate.net
[PbC₂N₂S₂Cl]: Complexes with benzil (B1666583) bis(thiosemicarbazone) ligands can feature a [PbC₂N₂S₂Cl] environment, where the partially deprotonated ligand coordinates through two nitrogen and two sulfur atoms, with a chloride ion completing the equatorial plane of a distorted pentagonal bipyramid. nih.gov
| Coordination Kernel | Example Ligand Type | Resulting Geometry | Reference |
|---|---|---|---|
| [PbC₂N₃OS] | Condensation product of 2,6-diacetylpyridine, semicarbazide, and thiosemicarbazide | Distorted Pentagonal Bipyramidal | researchgate.net |
| [PbC₂N₂S₂Cl] | Benzil bis(thiosemicarbazone) | Distorted Pentagonal Bipyramidal | nih.gov |
| [PbC₂NOSCl] | Glyoxylic acid thiosemicarbazone | Distorted Pentagonal Bipyramidal | researchgate.net |
Distorted Pentagonal Bipyramidal Geometries
Supramolecular Architectures and Intermolecular Interactions
Beyond the primary coordination sphere of the individual molecule, this compound complexes often engage in intermolecular interactions, leading to the formation of higher-order supramolecular architectures. ias.ac.inethernet.edu.et These interactions, which include hydrogen bonding and bridging ligands, play a crucial role in the solid-state packing of these compounds. researchgate.netmdpi.com
In many crystal structures of these complexes, solvent molecules, particularly water, are present. nih.gov These solvent molecules can act as bridges between complex units through hydrogen bonds, linking, for example, the uncoordinated oxygen atoms of an acetate ligand or the N-H groups of the organic ligand to adjacent molecules. This creates extended one-, two-, or three-dimensional networks.
Formation of Monomeric and Polymeric Structures
The structural diversity of this compound complexes stems from the versatile coordination behavior of both the lead(IV) center and the acetate ligands. Depending on the reaction conditions and the nature of other ligands present, either discrete mononuclear molecules or extended polymeric chains can be formed.
In the presence of strong chelating ligands, this compound typically forms stable, monomeric complexes. For instance, reactions with thiosemicarbazone-based ligands result in discrete mononuclear species where the ligand coordinates to the [PbPh₂]²⁺ moiety. tubitak.gov.trusc.gal In these monomeric complexes, the acetate groups may remain coordinated to the lead center or act as counter-ions. An example includes the complex [PbPh₂(OAc)(HL)] (where HL is a thiosemicarbazone ligand), in which the lead atom is coordinated by the two phenyl groups, an oxygen atom from the acetate ligand, and donor atoms from the organic ligand. tubitak.gov.tr In such cases, the coordination sphere around the lead atom is typically saturated by the chelating ligand and the acetate group, preventing further extension into a polymeric network.
However, the acetate ligand itself possesses the ability to act as a bridging ligand, a feature that is crucial for the formation of polymeric structures. researchgate.netrsc.org This bridging can occur in several modes, as observed in related lead-acetate compounds. nih.goviucr.org While many detailed examples are found in lead(II) chemistry, the principles are analogous for organolead(IV) compounds. For example, solid trimethyllead (B1239934) acetate, a close analogue, consists of supramolecular chains where planar Me₃Pb groups are linked by bridging acetate groups. dokumen.pub
The transition from a monomer to a polymer is thus highly dependent on the coordination properties of the acetate ion. It can coordinate to a metal center in a monodentate (one-atom binding), bidentate (two-atom binding to the same metal), or bridging fashion. It is this bridging capability that connects individual metal centers, including diphenyllead(IV) units, into one-, two-, or three-dimensional coordination polymers. tubitak.gov.trnih.gov In these polymeric structures, the acetate ligand links [PbPh₂]²⁺ units, creating an extended network. For example, a common motif is the formation of a "railroad-like" polymer where two lead centers are bridged by an acetate ligand. rsc.org The resulting structure is a chain of alternating lead centers and bridging acetate groups.
| Structural Feature | Monomeric Complexes | Polymeric/Oligomeric Complexes |
|---|---|---|
| General Structure | Discrete, single [PbPh₂]²⁺ unit per molecule. | Extended chains or networks of repeating [PbPh₂]²⁺ units. |
| Role of Acetate Ligand | Typically acts as a terminal monodentate or bidentate ligand, or as a counter-ion. tubitak.gov.tr | Primarily acts as a bridging ligand connecting two or more lead centers. researchgate.netdokumen.pub |
| Coordination Environment | Coordination sphere of Pb is saturated by phenyl groups and other non-bridging ligands. | Coordination sphere of Pb includes bridging acetate oxygen atoms, leading to an extended lattice. nih.goviucr.org |
| Example Motif | [PbPh₂(OAc)(Ligand)] | {-[PbPh₂]-(µ-OAc)-}n chain dokumen.pub |
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Solid-State Packing
Hydrogen bonding is a particularly significant directional force, especially when ligands containing N-H or O-H groups are present, or when solvent molecules like water or methanol (B129727) are incorporated into the crystal lattice. nih.govresearchgate.net In the crystal structures of related lead-acetate coordination polymers, extensive hydrogen-bonding networks are frequently observed. nih.goviucr.org These bonds can form between, for example, amine groups on a primary ligand and the oxygen atoms of the acetate ligands, linking adjacent polymeric chains together into sheets or more complex 3D networks. nih.gov The strength and geometry of these hydrogen bonds are fundamental to the final crystal packing arrangement.
| Interaction Type | Interacting Groups | Structural Role |
|---|---|---|
| Hydrogen Bonding | Acetate oxygen atoms (acceptor) with N-H or O-H groups from ligands or co-crystallized solvents (donor). nih.goviucr.org | Creates strong, directional links between monomeric or polymeric units, often forming sheets or 3D networks. |
| π-π Stacking | Face-to-face or offset interactions between phenyl rings of adjacent [PbPh₂]²⁺ moieties. researchgate.netethernet.edu.et | Stabilizes the crystal lattice by aligning the aromatic systems of neighboring molecules. |
| C-H···π Interactions | C-H bonds (from phenyl rings or other ligands) interacting with the π-system of a phenyl ring on an adjacent molecule. mdpi.com | Provides additional stabilization and influences the orientation of molecules relative to one another. |
| Van der Waals Forces | General interactions between all atoms in adjacent molecules. scispace.com | Contributes to the overall cohesive energy and dense packing of the crystal. |
Mechanistic Investigations of Reactions Involving Diphenyllead Diacetate
Ligand Dissociation and Exchange Processes in Solution
The reactivity of diphenyllead diacetate in solution is significantly influenced by ligand dissociation and exchange processes. These processes are fundamental to creating vacant coordination sites on the lead center, which are essential for subsequent reactions. numberanalytics.com The dissociation of a ligand from the metal center can be influenced by steric and electronic factors of the ligands involved. numberanalytics.com
In solution, this compound can undergo ligand exchange where the acetate (B1210297) ligands are substituted by other nucleophiles. youtube.com This exchange is a key initial step in many of its reactions. For instance, the reaction of this compound with thiosemicarbazones in methanol (B129727) involves the exchange of acetate ligands with the thiosemicarbazone ligand. researchgate.net The nature of the solvent can also play a crucial role in these exchange processes. uit.no
Studies have shown that the coordination environment around the lead atom can vary depending on the ligands present. For example, in the solid state, the reaction with certain thiosemicarbazonate anions and acetate results in a structure where the thiosemicarbazonate is N,S-coordinated and the acetate is anisobidentate. researchgate.net The dynamic nature of ligand exchange in solution is a critical factor that dictates the subsequent reaction pathways.
Cyclization Reactions Mediated by Diphenyllead(IV) Acetate
Diphenyllead(IV) diacetate has been found to mediate cyclization reactions, particularly in the formation of heterocyclic compounds. These reactions often proceed through a series of ligand exchange and subsequent intramolecular reactions.
Transformation of Thiosemicarbazones to Pyrazolone (B3327878) Derivatives
A notable application of diphenyllead(IV) diacetate is in the cyclization of thiosemicarbazones derived from β-keto esters to form pyrazolone derivatives. researchgate.netnih.gov This transformation was observed to occur in methanol solution at both room temperature and under reflux conditions. researchgate.net The reaction involves the initial coordination of the thiosemicarbazone to the diphenyllead(IV) moiety, followed by an intramolecular cyclization to yield the pyrazolone ring system. researchgate.net In most cases, the resulting pyrazolone then acts as a ligand, coordinating to the PbPh₂(²⁺) unit. researchgate.net
Interestingly, this cyclization is selective for thiosemicarbazones derived from β-keto esters, as those derived from β-keto amides did not undergo cyclization under the same conditions. researchgate.net This highlights the influence of the starting material's structure on the reaction outcome.
Influence of Ligand Structure on Reaction Pathways
The structure of the ligand plays a pivotal role in determining the course of reactions mediated by this compound. researchgate.netrsc.orguva.es The coordination mode of the ligand to the lead center can significantly influence the subsequent reactivity. researchgate.net
For example, in reactions with ligands containing both semicarbazone and thiosemicarbazone chains, the deprotonation and coordination behavior is highly specific. X-ray crystallographic studies have revealed that the thiosemicarbazone chain tends to deprotonate and coordinate to the lead center, while the semicarbazone chain may or may not deprotonate depending on the specific ligand structure and reaction conditions. researchgate.net This differential reactivity within the same ligand molecule underscores the subtle yet critical influence of the ligand's electronic and steric properties.
The nature of the substituents on the ligand can also direct the reaction towards different products. For instance, the reaction of this compound with different thiosemicarbazones can lead to the formation of either homoleptic [PbPh₂(L)₂] or heteroleptic [PbPh₂(OAc)(L)] derivatives, showcasing the control exerted by the ligand structure. researchgate.net
Electrophilic Arylation and Related Transformations
This compound and related aryllead(IV) triacetates are effective reagents for the electrophilic arylation of various nucleophiles. iupac.orgrsc.org These reactions are characterized by their unique regioselectivity, often favoring the formation of quaternary carbon centers. iupac.org
Ligand Coupling Mechanisms
The mechanism of electrophilic arylation is believed to involve ligand coupling on the lead(IV) center. iupac.org The initial step is a ligand exchange reaction where the nucleophile (e.g., a phenol (B47542) or a β-dicarbonyl compound) displaces an acetate ligand on the organolead reagent. iupac.org This is followed by an intramolecular coupling of the aryl group from the lead with the coordinated nucleophile. This process results in a thermodynamically favorable reduction of lead from Pb(IV) to Pb(II). iupac.org
Attempts to directly observe the intermediate species by NMR spectroscopy have been unsuccessful, leading to the adoption of synthetic approaches to probe the mechanism. iupac.org The rate of these reactions is influenced by the electronic properties of the ligands, with more electron-donating phenols reacting faster. iupac.org This supports the proposed ligand coupling mechanism where there is an overlap of the π-systems of the phenolate (B1203915) ligand and the lead-bound aryl group. iupac.org
Regioselectivity in Carbon-Carbon Bond Formation
A key feature of arylation reactions using organolead(IV) reagents is the high degree of regioselectivity observed in carbon-carbon bond formation. iupac.orgorganic-chemistry.orgpurdue.edu These reagents exhibit a pronounced preference for creating quaternary carbon centers, a transformation that can be challenging to achieve with other methods. iupac.org
In the arylation of β-dicarbonyl compounds, the reaction proceeds best and is more predictable in compounds containing only one α-hydrogen. iupac.org This regioselectivity has been exploited in the synthesis of natural products, enabling the construction of highly hindered structures. iupac.orgrsc.org The mechanism for the reaction with carbonyl compounds is thought to involve an initial ligand exchange to form a species where the carbon-bound ligands are in a trans configuration. A subsequent pseudorotation leads to a cis arrangement, which is necessary for ligand coupling to occur. iupac.org
Pseudorotation and Stereochemical Rearrangements in Reaction Intermediates
Reaction intermediates derived from this compound are often not static structures. When the lead(IV) center becomes pentacoordinate through interaction with a nucleophile or solvent molecule, the resulting species can exhibit stereochemical non-rigidity. iupac.org This phenomenon, also known as fluxionality, involves rapid and reversible intramolecular isomerization processes that have energy barriers low enough to occur on the NMR timescale. iupac.orgwikipedia.org For pentacoordinate intermediates, the most prevalent mechanism for this dynamic behavior is pseudorotation.
The Berry Pseudorotation Mechanism
The reaction of this compound with various reagents can lead to the formation of five-coordinate intermediates, which typically adopt a trigonal bipyramidal (TBP) geometry. In such a structure, the ligands occupy two distinct types of positions: two axial and three equatorial. The Berry pseudorotation is a mechanism that allows for the interchange of these axial and equatorial ligands without the breaking of any bonds. wikipedia.org
The process occurs via a square pyramidal (SP) transition state. It begins with the simultaneous and concerted motion of two equatorial ligands moving closer together and the two axial ligands moving apart, "scissoring" past each other. This leads to the formation of the SP intermediate, where the third, "pivot" equatorial ligand remains largely unmoved. The motion continues as the two formerly axial ligands move into equatorial positions and the two scissoring equatorial ligands move into axial positions, resulting in a new TBP geometry that is rotated relative to the original. wikipedia.org
This entire process is often energetically facile, with activation barriers typically in the range of 25 to 100 kJ/mol, allowing the rearrangement to happen rapidly at or near room temperature. chiba-u.jpspjainsasaram.co.in Consequently, on the timescale of an NMR experiment, the axial and equatorial ligands can exchange positions so quickly that they become indistinguishable, resulting in a time-averaged spectrum showing fewer signals than would be expected for a static structure. wikipedia.org Dynamic NMR (DNMR) spectroscopy, through the analysis of spectra at various temperatures, is the primary method for studying this fluxional behavior. fu-berlin.denih.gov By lowering the temperature, it is often possible to slow the exchange rate to the "slow exchange limit," where the distinct signals for the axial and equatorial ligands of a single TBP conformer can be resolved. wikipedia.org
Table 1: Conceptual Steps of Berry Pseudorotation for a Hypothetical this compound Intermediate
The following table illustrates the key stages of the Berry pseudorotation mechanism for a hypothetical pentacoordinate intermediate, [Ph₂Pb(OAc)₂(L)], where 'L' is a generic ligand.
| Stage | Geometry | Description |
| Initial State | Trigonal Bipyramidal (TBP) | The intermediate exists in a TBP geometry. The two phenyl (Ph) groups and one acetate (OAc) group are shown in equatorial positions, while the second acetate and the ligand L are in axial positions. |
| Transition State | Square Pyramidal (SP) | A low-energy vibration causes the angle between two equatorial groups (Ph) to decrease, while the angle between the two axial groups (OAc, L) increases. This leads to a higher-energy square pyramidal transition state. One phenyl group acts as the pivot. |
| Final State | Trigonal Bipyramidal (TBP) | The molecule relaxes back into a TBP geometry. The original axial ligands (OAc, L) are now in equatorial positions, and two of the original equatorial ligands (Ph) are now in axial positions. The structure is chemically identical but has undergone a permutation of its ligand positions. |
Research Findings
While detailed mechanistic studies focusing specifically on the pseudorotation of this compound reaction intermediates are limited, the behavior can be inferred from studies of analogous pentacoordinate organolead and organotin compounds. scispace.comresearchgate.net For instance, research on triorganotin halides containing intramolecularly coordinating groups has shown that the formation of a five-coordinate TBP structure is a key feature of their chemistry. scispace.com The fluxional processes in these tin compounds have been extensively analyzed using modern NMR techniques. scispace.com
Similarly, studies on other organolead(IV) compounds demonstrate their ability to expand their coordination sphere. The acidity of the lead center facilitates secondary bonding with ligands containing donor functionalities, pushing the geometry toward a trigonal bipyramidal structure. chiba-u.jp The activation parameters for Berry pseudorotation have been determined for some pentacoordinate complexes, confirming the low energy barrier for this rearrangement. For example, a variable-temperature ³¹P NMR study of a metallaphosphorane complex determined the activation energy (ΔG‡) for pseudorotation to be approximately 73.1 kJ/mol. acs.org This value falls squarely within the range typical for fluxional processes observable by NMR.
Table 2: Typical Activation Energy Ranges for Pseudorotation in Pentacoordinate Compounds
This table provides context for the energy barriers associated with the stereochemical rearrangements discussed.
| Process | Typical Activation Energy (ΔG‡) Range | Consequence on NMR Timescale |
| Berry Pseudorotation | 25 - 100 kJ/mol | Rapid exchange at room temperature, often leading to averaged signals. Distinct signals may be resolved at low temperatures. |
The propensity of this compound to form five-coordinate adducts suggests that its reaction intermediates are prime candidates for such dynamic stereochemical rearrangements. The specific rate and energy barrier for pseudorotation in any given intermediate would be influenced by the steric bulk and electronic properties of all five ligands attached to the lead center.
Advanced Spectroscopic and Diffraction Techniques for Characterization
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction patterns produced when a crystal is exposed to an X-ray beam, researchers can calculate a map of electron density and thereby deduce the precise positions of atoms, the distances between them, and the angles of the bonds connecting them. nih.gov This method provides an unambiguous depiction of the molecule's solid-state structure.
The analysis of diphenyllead(IV) complexes by X-ray diffraction allows for the precise measurement of key intramolecular distances and angles. researchgate.net While specific data for Diphenyllead diacetate is not detailed in the provided sources, analysis of closely related diphenyllead(IV) structures provides representative values. For instance, in a similar diphenyllead complex featuring a skew-trapezoidal bipyramidal geometry, the crucial C-Pb-C bond angle between the two phenyl groups was determined to be 138.4(2)°. researchgate.net The bond distances between the lead center and the coordinating oxygen atoms of ligands are also critical; in studies of lead acetate (B1210297), Pb-O bond distances have been measured at approximately 2.5 Å. osti.gov These values are fundamental in defining the coordination sphere of the lead atom.
Table 1: Representative Bond Parameters in Diphenyllead(IV) Complexes Note: Data is derived from analogous diphenyllead(IV) and lead acetate structures.
| Parameter | Atom Pair/Trio | Typical Value | Source |
|---|---|---|---|
| Bond Angle | C-Pb-C | ~138.4° | researchgate.net |
Determination of Bond Distances and Angles
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of specific atomic nuclei, providing detailed information about molecular structure and dynamics in solution. d-nb.info
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to characterize the organic components of this compound—the phenyl (C₆H₅) and acetate (CH₃COO) groups. researchgate.netresearchgate.net The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum confirm the presence and relative numbers of protons in the phenyl rings and the acetate's methyl groups. bhu.ac.in Similarly, ¹³C NMR provides a distinct signal for each unique carbon atom, allowing for direct characterization of the compound's carbon skeleton. bhu.ac.in Spectra for derivatives of this compound have been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), indicating that this solvent system is suitable for characterization. researchgate.netphorteeducacional.com.br
Table 2: Expected NMR Chemical Shift Regions for this compound Moieties
| Nucleus | Moiety | Expected Chemical Shift (δ) Range (ppm) |
|---|---|---|
| ¹H | Phenyl (Ar-H) | ~7.0 - 8.0 |
| ¹H | Acetate (CH₃) | ~1.9 - 2.2 |
| ¹³C | Phenyl (Ar-C) | ~120 - 150 |
| ¹³C | Acetate (CH₃) | ~20 - 30 |
NMR spectroscopy is not limited to static structural characterization; it is also a premier method for studying dynamic processes in solution. d-nb.info For this compound derivatives, NMR studies performed in DMSO-d₆ have provided evidence for the partial dissociation of the acetate ligands in solution. researchgate.netphorteeducacional.com.br This finding suggests that an equilibrium exists where one or both acetate groups can detach from the [Ph₂Pb]²⁺ cation. Such dynamic behavior, where ligands exchange between coordinated and free states, can be monitored by changes in NMR chemical shifts or by line-broadening effects, providing insight into the lability and stability of the compound in solution. nih.gov
207Pb NMR Spectroscopy for Lead(IV) Chemical Environment Assessment
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a cornerstone technique for the characterization of this compound, providing critical information about the covalent bonds and functional groups within the molecule. The IR spectrum reveals the vibrational modes of the constituent atoms, with specific absorption bands corresponding to the stretching and bending of bonds. The analysis of these bands allows for the identification of the phenyl and acetate ligands attached to the lead center.
The IR spectrum of this compound is characterized by absorption bands that are indicative of its structural components. The phenyl groups (C₆H₅) give rise to several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org In-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ range, while the out-of-plane C-H bending vibrations, which can be diagnostic of the substitution pattern, are found below 900 cm⁻¹. wiley.com The C=C stretching vibrations within the aromatic ring typically produce a set of bands in the 1600-1450 cm⁻¹ region. libretexts.org
The acetate (CH₃COO⁻) ligands also present distinct vibrational signatures. The most prominent of these are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO). The position of these bands can indicate the coordination mode of the acetate ligand (e.g., monodentate, bidentate, or bridging). For many metal acetates, the asymmetric C=O stretching vibration (νₐₛ(COO)) appears in the range of 1750-1540 cm⁻¹, while the symmetric C-O stretching vibration (νₛ(COO)) is found between 1450 and 1300 cm⁻¹. udel.edu The difference between the asymmetric and symmetric stretching frequencies (Δν) can be a useful indicator of the acetate's binding mode. Other vibrations associated with the acetate group include the O-C-O bending (scissoring) and rocking modes, which occur at lower frequencies.
The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretching | Phenyl |
| 1600-1450 | C=C aromatic ring stretching | Phenyl |
| Below 900 | C-H out-of-plane bending | Phenyl |
| 1750-1540 | Asymmetric C=O stretching | Acetate |
| 1450-1300 | Symmetric C-O stretching | Acetate |
| ~682 | O-C-O deformation | Acetate |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of this compound. This technique involves the ionization of the molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, revealing the most labile bonds and stable fragments of the parent compound.
The molecular weight of this compound (C₁₆H₁₆O₄Pb) can be calculated based on the isotopic masses of its constituent atoms. Lead has several stable isotopes, with ²⁰⁸Pb being the most abundant. The calculated molecular weight using the most common isotopes is approximately 479 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) or a related adduct ion (e.g., [M+H]⁺) corresponding to this mass, although the molecular ion itself may be weak or absent depending on the ionization technique used. acdlabs.com
The fragmentation of this compound under mass spectrometric conditions is expected to proceed through the cleavage of the lead-carbon and lead-oxygen bonds. A common fragmentation pathway for organolead compounds involves the loss of the organic ligands. In the case of this compound, the loss of the acetate groups is a highly probable fragmentation step. This can occur through the loss of an acetate radical (•CH₃COO, 59 Da) or the elimination of acetic acid (CH₃COOH, 60 Da). ajgreenchem.com
Another significant fragmentation pathway is the cleavage of the lead-phenyl bond, resulting in the loss of a phenyl radical (•C₆H₅, 77 Da). Sequential loss of these ligands leads to a series of characteristic fragment ions. For instance, initial loss of an acetate group would yield the [Pb(C₆H₅)₂(CH₃COO)]⁺ ion. Subsequent loss of the second acetate group or a phenyl group would produce further fragment ions. This fragmentation provides valuable information about the relative bond strengths within the molecule.
The following table outlines a plausible fragmentation pattern for this compound.
| m/z (approx.) | Ion Fragment | Loss from Parent/Fragment |
| 479 | [Pb(C₆H₅)₂(CH₃COO)₂]⁺ (Molecular Ion) | - |
| 420 | [Pb(C₆H₅)₂(CH₃COO)]⁺ | Loss of •CH₃COO (59 Da) |
| 402 | [Pb(C₆H₅)(CH₃COO)₂]⁺ | Loss of •C₆H₅ (77 Da) |
| 361 | [Pb(C₆H₅)₂]⁺ | Loss of 2 x •CH₃COO (118 Da) |
| 343 | [Pb(C₆H₅)(CH₃COO)]⁺ | Loss of •C₆H₅ and •CH₃COO (136 Da) |
| 284 | [Pb(C₆H₅)]⁺ | Loss of •C₆H₅ and 2 x •CH₃COO (195 Da) |
Note: The observed m/z values will depend on the specific isotopes of lead in the fragment. The relative intensities of these peaks provide insight into the stability of the various fragment ions.
Theoretical and Computational Chemistry Studies on Diphenyllead Diacetate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure of heavy-element compounds like Diphenyllead diacetate. wikipedia.orgscispace.commdpi.com DFT methods allow for the calculation of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction, offering a balance between computational cost and accuracy. scispace.comnih.gov These calculations provide deep insights into the nature of chemical bonds, orbital interactions, and the influence of relativistic phenomena inherent to heavy elements like lead. kg.ac.rs
The analysis of valence electron density provides a quantitative description of chemical bonding. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are employed to partition the electron density and characterize bonding interactions. rsc.org QTAIM defines atomic basins and bond critical points (BCPs), where the value of the electron density and its Laplacian at the BCP reveal the nature of the bond (e.g., covalent vs. ionic). For a molecule like this compound, this analysis would quantify the covalent character of the Pb-C and Pb-O bonds.
The Electron Localization Function (ELF) is particularly useful for visualizing regions of high electron localization, which correspond to chemical bonds and lone pairs. rsc.org In lead compounds, the topology of the ELF basins can reveal the stereochemical activity of the lead atom's valence electrons. For instance, in some systems, a valence-shell monosynaptic basin corresponding to a lone pair can be identified, influencing the molecule's geometry. nih.gov In other cases, especially with bulky ligands, the lone pair may be less localized or "inactive," remaining part of the core rather than occupying a distinct region in the valence shell. nih.gov This distinction is crucial for understanding the coordination geometry around the lead center in this compound.
Table 1: Representative Parameters from Topological Analysis of Electron Density This table is illustrative of typical data obtained from ELF and QTAIM analyses for organometallic compounds.
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Electron Density at BCP (ρ(r)) | Measures the electron density at the bond critical point between two atoms. Higher values suggest stronger covalent character. | For Pb-C bonds, this value would be analyzed to determine the degree of charge sharing. |
| Laplacian of Electron Density (∇²ρ(r)) | Indicates whether charge is concentrated (∇²ρ < 0, shared interaction) or depleted (∇²ρ > 0, closed-shell interaction) at the BCP. | Negative values are expected for the covalent Pb-C bonds in the phenyl groups. |
| ELF Basin Population (∫ρ(r)dr) | The number of electrons occupying a specific localization basin (e.g., a bond or a lone pair). | Disynaptic basins for Pb-C and Pb-O bonds would contain approximately 2 electrons. |
| Monosynaptic Valence Basin | A region of localized electron density associated with a single atomic nucleus, typically representing a lone pair. | Analysis would determine the presence and population of any stereochemically active lone pair on the lead atom. nih.gov |
For heavy elements like lead (Z=82), the velocities of core electrons approach a significant fraction of the speed of light, making relativistic effects crucial for accurate theoretical descriptions. kg.ac.rsscispace.com Neglecting these effects can lead to results that differ considerably from experimental findings. kg.ac.rs The primary relativistic effects are scalar relativistic effects and spin-orbit coupling.
Spin-orbit (SO) coupling is the interaction between an electron's spin and its orbital angular momentum. In heavy atoms like lead, SO coupling is significant and can have a profound impact on electronic structure and properties. researchgate.netacs.org It splits p, d, and f orbitals into different energy levels (e.g., the 6p subshell splits into 6p₁/₂ and 6p₃/₂ spinors). researchgate.net This effect is critical for accurately calculating properties like NMR chemical shifts, where SO coupling involving both the heavy atom and its neighbors (HALA and HAHA effects) must be considered. acs.orgnih.gov Computational approaches like the Zeroth-Order Regular Approximation (ZORA) are often used to incorporate these effects explicitly. acs.orgnih.gov
Analysis of Valence Electron Density and Lone Pair Topology
Computational Prediction and Benchmark Studies of 207Pb NMR Chemical Shifts
Computational chemistry provides powerful tools for predicting the ²⁰⁷Pb NMR chemical shifts of lead compounds. researchgate.net Given the vast range of ²⁰⁷Pb chemical shifts (over 17,000 ppm), accurate predictions are invaluable for structure elucidation. researchgate.net Recent benchmark studies have systematically evaluated the performance of various computational methods for this purpose. acs.orgnih.gov
A notable benchmark set, PbS50, includes 50 organolead compounds with experimentally measured ²⁰⁷Pb NMR shifts, covering a wide variety of bonding motifs. acs.orgnih.govacs.org Studies using this set have assessed different Density Functional Approximations (DFAs), relativistic approaches, and basis sets. researchgate.netnih.gov Key findings from these studies include:
Importance of Relativistic Effects : The explicit inclusion of relativistic effects is mandatory for reliable predictions. nih.gov Specifically, spin-orbit coupling, often treated with the spin-orbit variant of ZORA (SO-ZORA), is essential to achieve accuracy. acs.orgnih.gov
Performance of DFT Functionals : Hybrid DFAs significantly outperform Generalized Gradient Approximation (GGA) functionals. acs.orgnih.gov Functionals like mPW1PW and PBE0 have shown the most accurate results, yielding mean absolute deviations (MAD) in the range of 400-450 ppm, which is remarkable given the total chemical shift range. acs.orgresearchgate.netnih.gov
Geometry Optimization : Including full relativistic treatments during the geometry optimization step does not show a significant improvement over using effective core potentials (ECPs), suggesting that ECPs provide a sufficiently accurate molecular structure for subsequent NMR calculations. acs.orgnih.gov
Table 2: Comparison of DFT Functionals for ²⁰⁷Pb NMR Chemical Shift Calculation Based on findings from the PbS50 benchmark study. acs.orgresearchgate.netnih.gov
| Functional Type | Example Functionals | Performance | Mean Absolute Deviation (MAD) |
|---|---|---|---|
| GGA | PBE, BLYP, BP86 | Lower accuracy | Significantly higher than hybrid DFAs |
| Hybrid DFA | PBE0, B3LYP, mPW1PW | Higher accuracy, significantly outperforms GGAs | ~429 ppm (mPW1PW), ~446 ppm (PBE0) acs.org |
Mechanistic Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including those involving organolead compounds. arxiv.org This involves identifying reactants, products, and all intermediate species and transition states that connect them along a reaction coordinate. chemrxiv.orgnih.gov DFT is commonly used to calculate the potential energy surface of a reaction, allowing for the determination of activation energies and reaction thermodynamics. rsc.org
For a reaction involving this compound, such as ligand exchange or reductive elimination, the process would be modeled as follows:
Geometry Optimization : The 3D structures of the reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations.
Transition State Search : Algorithms like the nudged elastic band (NEB) method or dimer method are used to locate the transition state structure, which represents the highest energy point along the minimum energy pathway. chemrxiv.org
Frequency Calculation : Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable species (reactant, intermediate, product) will have all real frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Reaction Pathway Mapping : The Intrinsic Reaction Coordinate (IRC) is calculated to verify that the identified transition state correctly connects the desired reactant and product.
While specific mechanistic studies on this compound are not abundant, the methodologies are well-established for organometallic reactions. youtube.comnih.gov Such models can predict reaction outcomes, understand selectivity, and rationalize the role of catalysts or reaction conditions, providing insights that are often difficult to obtain experimentally. rsc.orgmit.edu
Ligand Field Theory Applications in Lead(IV) Coordination Chemistry
Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds by considering the interaction between the metal center's orbitals and the ligand orbitals. wikipedia.orgbritannica.com It is an application of molecular orbital theory that explains properties like color and magnetism. britannica.comsolubilityofthings.com While LFT is most famously applied to d-block transition metal complexes, its principles can be extended to p-block elements like lead. libretexts.org
In an octahedral complex, LFT describes how the metal's d-orbitals split into two sets of different energies (t₂g and e_g). libretexts.org For a main group element like lead(IV), the focus is on the valence s and p orbitals and any accessible d orbitals. In this compound, the lead center is coordinated to two phenyl carbons and two acetate (B1210297) oxygens in what is typically a distorted tetrahedral or octahedral geometry, depending on the coordination mode of the acetate ligands (monodentate or bidentate).
The application of LFT to this compound would involve constructing a molecular orbital diagram based on the symmetry of the coordination environment.
σ-bonding : The filled ligand orbitals (from the phenyl anions and acetate donors) overlap with the empty valence orbitals of the Pb(IV) center (6s, 6p, and potentially 5d) to form bonding and antibonding molecular orbitals.
π-bonding : π-interactions can also occur between the π-system of the phenyl rings or the p-orbitals of the acetate oxygens and appropriate orbitals on the lead atom. This can involve donation from filled ligand π-orbitals to empty metal orbitals or back-donation from filled metal orbitals to empty ligand π*-orbitals, though the latter is less common for Pb(IV). britannica.com
The energy splitting of the resulting molecular orbitals, influenced by the "strength" of the ligands (phenyl vs. acetate), determines the electronic transitions and thus the optical properties of the complex. solubilityofthings.com LFT provides a qualitative framework for understanding the bonding and electronic structure that complements the quantitative results from more rigorous DFT calculations. libretexts.org
Applications in Contemporary Organic Synthesis and Catalysis Research
Diphenyllead Diacetate as a Reagent in Organic Transformations
This compound, an organolead(IV) compound, has been utilized as a reagent in several organic transformations. Its reactivity is centered on the weak carbon-lead (C-Pb) bond, which facilitates the transfer of phenyl groups to other substrates. wikipedia.org
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. numberanalytics.commdpi.com this compound and related aryllead reagents have demonstrated utility in this area, particularly in the arylation of acidic carbon compounds. orgsyn.org
A notable application is the phenylation of β-dicarbonyl compounds. These reactions involve the transfer of a phenyl group from the organolead reagent to the carbon atom positioned between the two carbonyl groups. For instance, aryllead triacetates, which are relatives of this compound, react with β-dicarbonyl compounds like dimedone and ethyl acetoacetate (B1235776) to produce C-arylated products. orgsyn.org This method provides an alternative to other arylation procedures, such as those using diaryliodonium salts or organobismuth reagents. orgsyn.org The reaction of an aryllead triacetate with a β-diketone is illustrated in the table below, showcasing the high yields achievable under mild conditions. orgsyn.org
Table 1: Arylation of 2,4-Pentanedione with p-Methoxyphenyllead Triacetate
| Reactant | Product | Yield (%) |
|---|---|---|
| 2,4-Pentanedione | 3-(p-Methoxyphenyl)-2,4-pentanedione | 85 |
This table demonstrates the efficiency of aryllead reagents in C-C bond formation with β-dicarbonyl compounds.
Stereocontrol and regioselectivity are critical concepts in synthesis, dictating the spatial arrangement and orientation of chemical bonds in a molecule. youtube.comkhanacademy.org A reaction is regioselective if it favors bond formation at one position over other possible positions, and it is stereoselective if it favors the formation of one stereoisomer over another. masterorganicchemistry.com
In the context of organolead compounds, the reaction of aryllead(IV) reagents with substituted β-ketoesters has been shown to proceed with excellent diastereoselectivity. For example, the reaction of lead(IV) 4-indolyl triacetate with a substituted methyl 2-oxo-1-cyclohexanecarboxylate yields the coupled product with high diastereoselectivity, effectively controlling the formation of a new stereocenter. researchgate.net The specific structure of the organolead reagent and the substrate influences the three-dimensional outcome of the reaction, a key aspect of stereocontrol. researchgate.netresearchgate.net
Use in C-C Bond Forming Reactions
Exploration of Organolead(IV) Compounds in Catalysis
Organometallic compounds are frequently used as catalysts to increase the rates of chemical reactions. wikipedia.org While transition metals like palladium are common, research has also explored the catalytic potential of main-group elements like lead. nih.govgrafiati.com
A significant driver in modern catalysis research is the use of earth-abundant and low-cost metals. nih.gov Lead is a widely distributed and easily extracted element, making it an economically viable alternative to precious transition metals such as palladium, rhodium, and platinum. alfachemic.com The high cost and low abundance of these precious metals are significant considerations in large-scale industrial synthesis. researchgate.net Therefore, developing catalysts from abundant elements like lead is an area of interest for creating more sustainable chemical processes. nih.govalfachemic.com However, the well-known toxicity of lead compounds necessitates strict safety protocols and limits their broader application.
Transition metals, particularly palladium, are highly effective catalysts for a wide array of cross-coupling reactions, such as the Heck and Suzuki reactions, which are fundamental to C-C bond formation. pharmacyjournal.orgscribd.com These reactions typically involve the coupling of organometallic reagents with organic halides. pharmacyjournal.org
Organolead(IV) compounds can participate in similar transformations. For instance, organolead triacetates have been used in palladium-catalyzed cross-coupling reactions with terminal alkynes and olefins. acs.org In these cases, the organolead compound acts as the organometallic component, transferring an organic group to the palladium catalytic cycle. While palladium remains the catalyst, the organolead compound serves as a crucial reagent, analogous to how organoboron or organotin compounds are used in Suzuki and Stille couplings, respectively. researchgate.netacs.org
Lead(IV) compounds can also act as oxidants in certain catalytic cycles. For example, lead(IV) trifluoroacetate (B77799) has been used for the catalytic oxyesterification of hydrocarbons, a reaction driven by the high redox potential of the Pb(IV)/Pb(II) couple. acs.org This reactivity showcases a different role for lead compounds compared to the typical cross-coupling cycles of transition metals. acs.orgrsc.org
Table 2: Comparison of Catalytic Roles
| Feature | Organolead(IV) Compounds | Transition Metal Catalysts (e.g., Palladium) |
|---|---|---|
| Primary Role | Can act as stoichiometric reagents (e.g., aryl donors) or as oxidants in catalytic cycles. acs.orgacs.org | Primarily act as the central catalyst, facilitating oxidative addition and reductive elimination. pharmacyjournal.org |
| Common Reactions | Phenylation of dicarbonyls, participation in Pd-catalyzed cross-coupling. orgsyn.orgacs.org | Heck, Suzuki, Sonogashira, and Stille cross-coupling reactions. pharmacyjournal.orgscribd.comacs.org |
| Key Advantage | Low cost of lead metal. alfachemic.com | High catalytic activity, broad substrate scope, and well-understood mechanisms. pharmacyjournal.org |
| Key Disadvantage | High toxicity. | High cost and low abundance of the metal. researchgate.net |
Potential as Earth-Abundant Catalysts
Contribution to Natural Product Synthesis Methodologies
The total synthesis of complex natural products is a significant field of organic chemistry that drives the development of new synthetic methods. nih.govresearchgate.net Natural products often possess intricate molecular architectures and are of interest for their biological activities. kfupm.edu.sa
The ability of aryllead reagents to form C-C bonds under mild conditions makes them potentially useful tools in the assembly of complex molecules, including natural product scaffolds. orgsyn.org For example, the arylation of β-ketoesters using an aryllead(IV) reagent has been investigated as a key step toward the synthesis of N-methylwelwitindolinone C isothiocyanate, a complex indole (B1671886) alkaloid. researchgate.net This specific application highlights how organolead-mediated reactions can be strategically employed to construct challenging structural motifs, such as quaternary carbon centers, found in natural products. researchgate.net While not as commonly used today as other methods, the exploration of organolead reagents has contributed to the broader toolbox available to synthetic chemists for tackling the challenges of natural product synthesis. chemistry-chemists.comresearchgate.net
Future Research Directions and Unexplored Avenues in Diphenyllead Diacetate Chemistry
The field of organolead chemistry, while mature in many respects, continues to present compelling opportunities for modern chemical research. Diphenyllead diacetate, as a key representative of organolead(IV) compounds, stands at the forefront of these future explorations. The inherent reactivity of the carbon-lead bond and the lead(IV) center offers a platform for developing novel chemical transformations and materials. chemeurope.com However, the recognized toxicity of organolead compounds necessitates that future research be guided by principles of safety, efficiency, and sustainability. chemeurope.come-bookshelf.de This article outlines prospective research directions centered on this compound, focusing on the synthesis of advanced derivatives, detailed mechanistic studies, computational design, and the integration of green chemistry principles.
Q & A
Q. What are the established synthetic routes for diphenyllead diacetate, and what analytical techniques are recommended for confirming its structural integrity?
- Methodological Answer : this compound is synthesized by reacting diphenyllead precursors (e.g., diphenyllead dichloride) with acetic acid or its derivatives under anhydrous conditions. Characterization involves:
- X-ray diffraction (XRD) : To resolve the polymeric chain structure, where Pb-O bond lengths range from 2.348 Å (bridging acetate) to 2.547 Å (chelating acetate) .
- Mass spectrometry (MS) : Electrospray ionization MS detects molecular ion peaks and fragmentation patterns, critical for verifying organometallic coordination .
- Infrared (IR) spectroscopy : Confirms acetate ligand coordination via C=O and Pb-O vibrational modes .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety measures are informed by hazard classifications of analogous lead compounds (e.g., sodium diacetate SDS):
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of dust or decomposition products (e.g., acetic acid vapors) .
- Emergency protocols : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
Q. What in vitro assays are used to assess the cytotoxicity of lead-based compounds like this compound?
- Methodological Answer : Adapted from studies on sodium diacetate and related organometallics:
- MTT assay : Measures mitochondrial activity in cell lines (e.g., HEK-293) exposed to serial dilutions of the compound .
- Flow cytometry : Uses carboxyfluorescein diacetate succinimidyl ester (CFSE) to track cell proliferation inhibition and apoptosis .
Advanced Research Questions
Q. How does the coordination geometry of this compound influence its reactivity in catalytic applications?
- Methodological Answer : The polymeric structure (pentagonal bipyramidal geometry) enhances Lewis acidity, enabling catalytic hydrogenation of aldehydes. Key steps:
Q. How can discrepancies in spectroscopic data (e.g., NMR vs. MS) for this compound derivatives be resolved?
- Methodological Answer : Contradictions arise from isotopic lead patterns or solvent interactions. Strategies include:
- Cross-validation : Combine NMR (for ligand environment) with high-resolution MS (for molecular mass) .
- Isotopic dilution analysis : Introduce enriched lead isotopes to clarify fragmentation pathways in MS .
Q. What mechanistic insights explain this compound’s role in oxidative transformations (e.g., porphyrin synthesis)?
- Methodological Answer : Studies on iodobenzene diacetate analogs suggest:
- Acetate ligand lability : Labile Pb-O bonds facilitate electron transfer, oxidizing porphyrinogens to porphyrins (46% yield) .
- Kinetic studies : Use UV-Vis spectroscopy to track oxidation rates under varying temperatures and solvent polarities .
Q. What computational models predict the stability of this compound under environmental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., Pb-C vs. Pb-O) to predict thermal decomposition pathways .
- Molecular dynamics (MD) : Simulates hydrolysis in aqueous environments, identifying acetic acid as a primary degradation product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
